N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c1-15-4-2-3-5-16(15)14-29-21-11-25(19(13-26)10-20(21)27)12-22(28)24-18-8-6-17(23)7-9-18/h2-11,26H,12-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWIDVZHCLBFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinone core: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the hydroxymethyl group: This can be done through a hydroxymethylation reaction.
Addition of the 2-methylbenzyl group: This step might involve an etherification reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group in the pyridinone ring.
Substitution: The fluorophenyl group might participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group might yield a carboxylic acid derivative.
Scientific Research Applications
N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly in the treatment of diseases where pyridinone derivatives have shown efficacy.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide would depend on its specific biological target. Generally, compounds of this type might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, ID 57)
- Key Features: Indolinone core, bromobenzyl, and quinolinyl substituents.
- The bromine atom may improve lipophilicity but reduce solubility.
- Activity: Likely targets kinase inhibition due to indolinone motifs .
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
- Key Features : 4-fluorophenyl group, cyclohexyl, and propyl substituents.
- pyridine-based analogs in : 268–287°C). Higher yield (81%) suggests efficient synthesis via multicomponent reactions .
Agrochemical Analogues
Flufenacet ()
- Key Features : N-(4-fluorophenyl) acetamide with a trifluoromethyl-thiadiazolyl group.
- Comparison : The thiadiazole ring enhances herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The main compound’s pyridine and hydroxymethyl groups may reduce volatility and improve soil persistence .
Heterocyclic Derivatives with Pyridine/Pyrimidine Cores
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ()
- Key Features : Triazole and pyridine rings with sulfanyl linkage.
- The main compound’s ether linkage (2-methylbenzyloxy) may offer better metabolic stability .
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ()
- Key Features : Pyrimidine core with hydroxymethyl and sulfonamide groups.
- Comparison : Sulfonamide groups typically improve solubility but may introduce toxicity risks absent in the main compound’s acetamide structure .
Biological Activity
N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 480.539 g/mol. The structure features a fluorophenyl group, a hydroxymethyl moiety, and a pyridine derivative, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the pyridine ring suggests potential interactions with various enzymes, particularly those involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal activities. The mechanisms include:
- Anti-inflammatory Effects : Compounds that target inflammatory pathways through receptor modulation or cytokine inhibition may also be relevant for this compound.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 50 | |
| Antifungal | Candida albicans | 30 | |
| Anti-inflammatory | RAW 264.7 Macrophages | 20 |
Case Studies
- Antimicrobial Activity Study : A study evaluated the effectiveness of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting promising antimicrobial properties.
- Inflammation Model : In vitro tests using RAW 264.7 macrophages demonstrated that the compound reduced pro-inflammatory cytokine production (TNF-α and IL-6) by approximately 40% at a concentration of 20 µg/mL, indicating potential therapeutic use in inflammatory diseases .
- Cytotoxicity Assessment : The cytotoxic effects were assessed using a panel of cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited selective cytotoxicity with IC50 values ranging from 15 to 25 µg/mL, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
